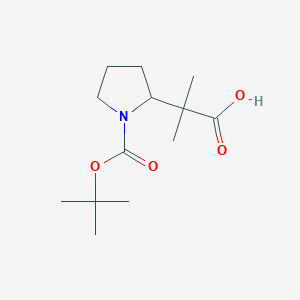
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as alpha amino acid amides . It is also known as [1-(tert-butoxycarbonyl)-2-pyrrolidinyl]acetic acid . The IUPAC name is [1-(tert-butoxycarbonyl)-2-pyrrolidinyl]acetic acid .
Synthesis Analysis
The synthesis of this compound involves the reaction of Compound VI-1 (0.40g, 1.55mmol) and 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid (0.39g, 1.71mmol). These are dissolved in DMF (50 mL), with the addition of condensing agent PyBOP (1.05 g, 2.02 mmol) and DIPEA (0.77 mL, 4.66 mmol), and the reaction is carried out at room temperature for 12 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H19NO4 . The InChI code is 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.28 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Solvent-Dependent Reactions
The compound demonstrates diverse solvent-dependent reactions. For instance, Rossi et al. (2007) found that using different solvents and temperatures allows the synthesis of various compounds, such as 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester, indicating its versatility in chemical synthesis (Rossi et al., 2007).
Synthesis of Tetrahydroquinolines and Naphthyridines
The compound aids in the synthesis of complex organic structures. Reed et al. (1988) utilized N-(tert-butoxycarbonyl)anilines for converting into N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines, a critical step in new versatile quinoline ring nucleus synthesis (Reed et al., 1988).
Polymorphism in Crystal Structure
Gebreslasie et al. (2011) explored the polymorphic forms of a related compound, noting its consistent molecular conformation across different forms. This highlights its potential in the study of crystallography and molecular structure (Gebreslasie et al., 2011).
Asymmetric Synthesis
Wu et al. (1996) demonstrated the use of the compound in highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, important for creating specific stereochemical configurations in organic compounds (Wu et al., 1996).
Efficient Catalyst for N-Protection of Amines
Karimian and Tajik (2014) reported that the compound serves as an efficient and reusable catalyst for the N-tert-butoxycarbonylation of amines, highlighting its utility in green chemistry and catalysis (Karimian & Tajik, 2014).
Structural Characterization in Crystallography
Naveen et al. (2007) synthesized a derivative of the compound and characterized it using X-ray diffraction, emphasizing its relevance in structural chemistry and crystallography (Naveen et al., 2007).
Synthesis of Complex Organic Molecules
Alonso et al. (2005) described an enantioselective synthesis starting from a related compound, showcasing its role in the creation of complex organic molecules with specific stereochemistry (Alonso et al., 2005).
Wirkmechanismus
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The compound interacts with various enzymes and proteins, primarily through its Boc-protected amine group. This interaction often involves the temporary protection of the amine group to prevent unwanted side reactions during synthesis. Enzymes such as proteases and peptidases can cleave the Boc group, thereby releasing the free amine for further reactions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways by modulating the availability of free amine groups, which are crucial for the function of various signaling molecules. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins that require amine groups for their activity. Cellular metabolism may also be impacted, as the compound can alter the synthesis and degradation of key metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the reversible protection of amine groups. This protection is achieved by the formation of a stable Boc group, which can be selectively removed under acidic conditions. The compound can bind to various biomolecules, including enzymes and receptors, through its amine group, thereby modulating their activity. Enzyme inhibition or activation can occur depending on the specific interactions and the presence of the Boc group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions, leading to the removal of the Boc group. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro systems where it can continuously modulate enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively protect amine groups without causing significant toxicity. At higher doses, toxic effects such as cellular stress and apoptosis may occur due to the accumulation of the compound and its degradation products. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modulation without adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis and degradation of peptides and proteins. The compound interacts with enzymes such as peptidases, which can cleave the Boc group to release free amines. This interaction can affect metabolic flux and the levels of various metabolites, particularly those involved in amino acid and peptide metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution are influenced by the presence of the Boc group, which can affect the compound’s solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound is often found in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins. The Boc group can influence its localization by affecting its interactions with cellular membranes and transport machinery .
Eigenschaften
IUPAC Name |
2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-6-7-9(14)13(4,5)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJCCDLIHXFHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

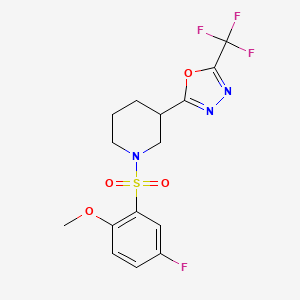
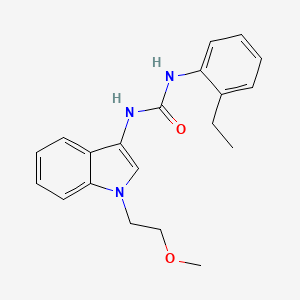
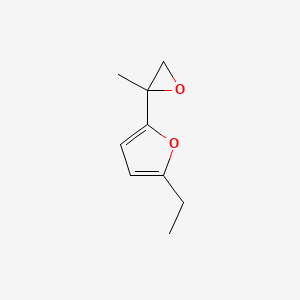

![2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2930500.png)
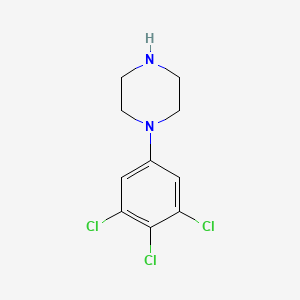
![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2930502.png)
![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B2930505.png)
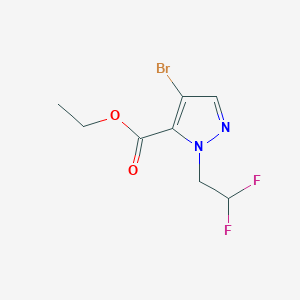

![3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2930508.png)
![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2930511.png)
![N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2930515.png)
